1-(2-chloro-10H-phenothiazin-10-yl)-3-(4-methylpiperazin-1-yl)propan-1-one
Description
This compound is a phenothiazine derivative featuring a 2-chloro substitution on the phenothiazine core and a 4-methylpiperazine moiety linked via a propan-1-one chain. Phenothiazines are historically significant in medicinal chemistry, particularly as antipsychotics, though structural modifications can drastically alter pharmacological profiles.
Properties
Molecular Formula |
C20H22ClN3OS |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-3-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C20H22ClN3OS/c1-22-10-12-23(13-11-22)9-8-20(25)24-16-4-2-3-5-18(16)26-19-7-6-15(21)14-17(19)24/h2-7,14H,8-13H2,1H3 |
InChI Key |
POTWBOICYBGNOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Phenothiazine Derivatives
Structural Analogues with Modified Piperazine/Amine Substituents
- 3-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(10H-phenothiazine-10-yl)propan-1-one (Compound 16) Structural Difference: Replaces 4-methylpiperazine with 4-(4-methoxyphenyl)piperazine. Synthesis yield (18%) suggests challenges in introducing bulky arylpiperazine groups . Pharmacological Relevance: Likely reduced CNS penetration compared to the target compound due to increased polarity from the methoxyphenyl group.
- Perphenazine (2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol) Structural Difference: Ethanol-substituted piperazine instead of 4-methylpiperazine; propyl linker instead of propan-1-one. Impact: The hydroxyl group enhances solubility but reduces blood-brain barrier permeability. Clinically used as an antipsychotic, indicating the target compound’s propan-1-one chain may offer improved bioavailability .
- Mornidine (1-[3-(2-Chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide) Structural Difference: Piperidine-4-carboxamide replaces 4-methylpiperazine; propyl linker. The absence of a ketone linker may reduce metabolic stability .
Analogues with Alternative Linkers or Salt Forms
- Maleate Salt Derivatives (e.g., Cas No. 108670-13-9) Structural Difference: But-2-enedioic acid salt of a similar phenothiazine-propan-1-one derivative. Impact: Salt formation improves aqueous solubility and dissolution rates, critical for oral administration. The target compound’s free base form may require formulation adjustments for optimal bioavailability .
- 3-(2-Chloro-10H-Phenothiazin-10-yl)-N,N-dimethyl-1-propanamine Structural Difference: Dimethylamine substituent instead of 4-methylpiperazine; shorter propyl chain. Impact: The tertiary amine may enhance CNS activity but reduce selectivity due to higher lipophilicity. The target compound’s methylpiperazine likely offers a more balanced pharmacokinetic profile .
Pharmacological and Physicochemical Properties
Key Research Findings
- Synthetic Challenges : The introduction of 4-methylpiperazine in the target compound may require optimized coupling conditions, as seen in low yields for analogous arylpiperazine derivatives .
- Pharmacological Potential: Structural similarities to Perphenazine suggest antipsychotic activity, but the propan-1-one linker could reduce extrapyramidal side effects by modulating receptor binding kinetics .
- Safety Profile: Unlike flavouring agents like hesperetin derivatives (Nos.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
